molecular formula C25H24N4O4S B4357621 METHYL 2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE

METHYL 2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE

Cat. No.: B4357621
M. Wt: 476.5 g/mol
InChI Key: HREWUASMLOBMRI-UHFFFAOYSA-N
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Description

Methyl 2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of METHYL 2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various substituents. Common reagents used in these reactions include tert-butylphenol, methyl furan, and various triazole and pyrimidine derivatives. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The furan and thieno groups can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms.

    Common Reagents and Conditions: Reagents such as bromine, hydrogen peroxide, and sodium borohydride are commonly used in these reactions. Conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

Methyl 2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Methyl 2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 4-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-14-19-22-27-21(28-29(22)13-26-23(19)34-20(14)24(30)31-5)18-11-10-17(33-18)12-32-16-8-6-15(7-9-16)25(2,3)4/h6-11,13H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREWUASMLOBMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE

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